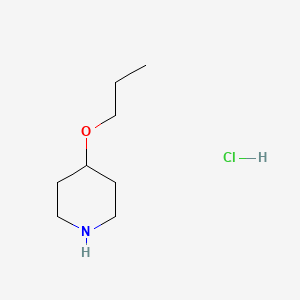
4-(3,5-Difluorophenyl)phenol
Descripción general
Descripción
4-(3,5-Difluorophenyl)phenol is a phenol derivative that contains both difluorophenyl groups1. It has a molecular weight of 206.192.
Synthesis Analysis
The synthesis of 4-(3,5-Difluorophenyl)phenol is not explicitly mentioned in the search results. However, it is commonly used as a reagent for the synthesis of other chemicals1.Molecular Structure Analysis
The molecular structure of 4-(3,5-Difluorophenyl)phenol is represented by the formula C12H8F2O2. The structure can be viewed using Java or Javascript3.
Chemical Reactions Analysis
The specific chemical reactions involving 4-(3,5-Difluorophenyl)phenol are not detailed in the search results. However, it is used as a reagent in the synthesis of other chemicals1.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,5-Difluorophenyl)phenol are not explicitly detailed in the search results. However, it has a molecular weight of 206.192.Aplicaciones Científicas De Investigación
Adsorption Studies
Activated carbon fibers (ACFs) are effective in adsorbing substituted phenols from aqueous solutions. The adsorption capacities and kinetics are influenced by molecular interactions such as π–π interactions, solvent effects, hydrophobic interactions, and molecular dimensions. This highlights the potential of using ACFs in water treatment processes to remove phenolic compounds, including derivatives of 4-(3,5-Difluorophenyl)phenol (Qing-song Liu et al., 2010).
Molecular Structure and Properties
The X-ray crystallographic study of 3,5-difluorophenol reveals an amphiphilic layer-like arrangement in its crystal structure, suggesting unique intermolecular interactions that could be relevant for designing materials with specific properties (M. Shibakami & A. Sekiya, 1994).
Photocatalytic Degradation
Research on photocatalytic degradation of phenolic compounds, including chlorophenols, using titanium dioxide under UV irradiation, demonstrates the potential for environmental remediation. Supporting materials such as activated carbon, silica, and zeolite can enhance the efficiency of the photocatalytic process, suggesting a path for the treatment of water contaminated with phenolic compounds (K. Naeem & F. Ouyang, 2013).
Antioxidant Activity
Phenolic compounds, including derivatives of 4-(3,5-Difluorophenyl)phenol, have been studied for their antioxidant activities. Factors such as the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can enhance these activities, which are valuable in various applications, including food preservation and pharmaceuticals (Jinxiang Chen et al., 2020).
Electrochemical Oxidation
The electrochemical oxidation of phenolic compounds, such as 4-chlorophenol and 4-nitrophenol, using ozone generation at PbO2 anodes provides an efficient method for the degradation of these compounds. This technique could be applied for the treatment of wastewater containing phenolic pollutants (R. Amadelli et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and is harmful to aquatic life with long-lasting effects4.
Direcciones Futuras
The future directions of 4-(3,5-Difluorophenyl)phenol are not explicitly mentioned in the search results. However, it is commonly used as a reagent for the synthesis of other chemicals, suggesting potential applications in various fields1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
Propiedades
IUPAC Name |
4-(3,5-difluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFYHZOKUQKDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461931 | |
| Record name | 4-(3,5-difluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)phenol | |
CAS RN |
656304-67-5 | |
| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656304-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-difluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



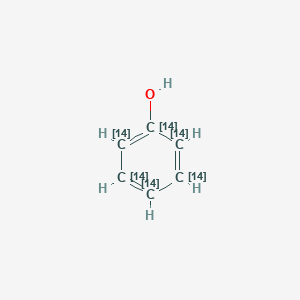
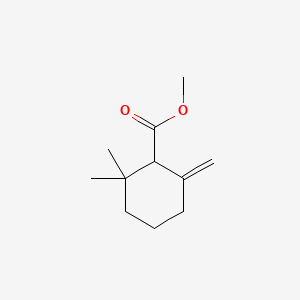
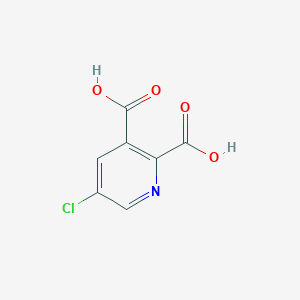
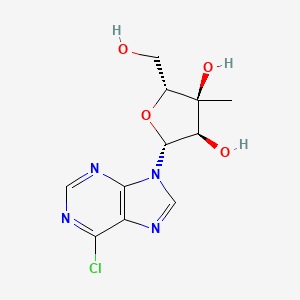
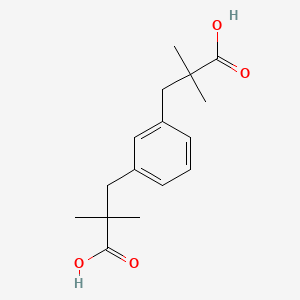
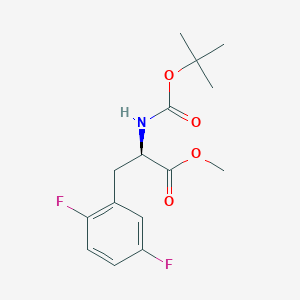
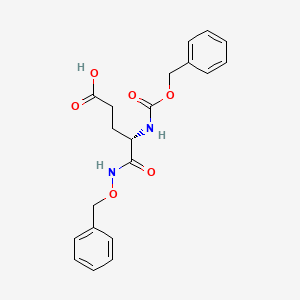
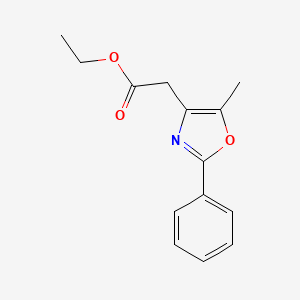
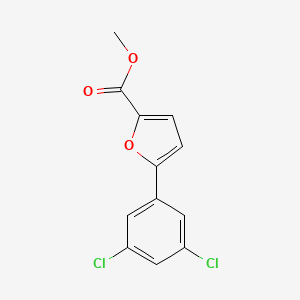
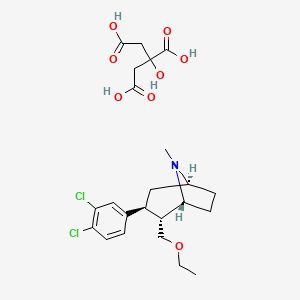
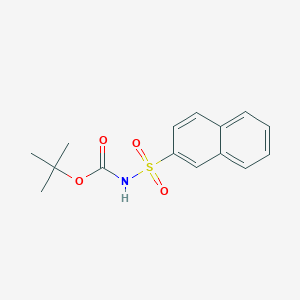
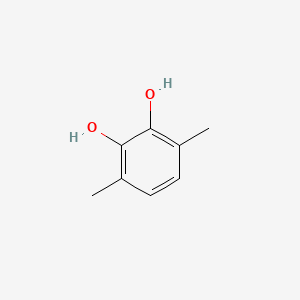
![3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1610007.png)
